
2-Vinylpyridine
Overview
Description
2-Vinylpyridine (2VP, C₇H₇N) is an aromatic heterocyclic compound featuring a pyridine ring with a vinyl substituent at the 2-position. Its molecular weight is 105.14 g/mol, and it exhibits a boiling point of 79–81°C (at 20 mmHg) . The compound is widely utilized in polymer chemistry, adsorption technologies, and organometallic synthesis due to its reactive vinyl group and nitrogen-containing aromatic ring. Key applications include:
- Polymerization: 2VP serves as a monomer for pH-responsive block copolymers (e.g., poly(this compound)-b-poly(ethylene oxide)) , which form micelles in aqueous media .
- Adsorbents: Functionalized magnetic nanoparticles incorporating 2VP (e.g., Mag-PVP) demonstrate enhanced adsorption of pollutants like bisphenol A (BPA) via hydrogen bonding and hydrophobic interactions .
- Chemical Synthesis: It acts as a ligand in cycloplatinated(II) complexes for luminescent materials and participates in heterocyclic reactions (e.g., with 2-methyl-4-tert-butyloxazole) .
Scientific Research Applications
Controlled Release Mechanisms
Recent studies have highlighted the use of 2-vinylpyridine in developing advanced drug delivery systems. Polymers based on 2-VP have been utilized to encapsulate drugs, allowing for controlled release mechanisms. These systems can improve drug stability and bioavailability while reducing side effects associated with conventional drug formulations.
- Example Case Study : A study demonstrated the encapsulation of antitubercular drugs within PVP matrices, resulting in sustained release profiles that enhance treatment adherence for chronic diseases like tuberculosis .
Smart Polymers for Nasal Delivery
Smart polymers derived from this compound have been explored for nasal drug delivery applications. These polymers can enhance drug retention in the nasal cavity while providing controlled release properties .
Environmental Remediation
Wastewater Treatment Applications
Poly(this compound) has been investigated as a sorbent material for removing organic pollutants from wastewater. Research indicates that PVP composites exhibit excellent adsorption capacities for various organic compounds, making them effective in environmental cleanup efforts .
- Photocatalytic Activity : Composite materials formed by combining PVP with metal oxides (e.g., TiO₂) have shown promising results in photocatalytic degradation of pollutants like p-nitrophenol and rhodamine-B under visible light irradiation .
Molecular Imprinting
Functional Monomer in Imprinted Polymers
This compound serves as a functional monomer in the synthesis of molecularly imprinted polymers (MIPs). MIPs are designed to selectively bind target molecules, making them useful in various applications such as sensors and separation technologies . The use of 2-VP enhances the binding capacity and specificity of these polymers.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 2-vinylpyridine in laboratory settings?
- Methodological Answer : Prioritize sealed containers stored at 2–10°C in ventilated areas to minimize vapor exposure . Use JIS T 8152-certified respirators for organic vapors, chemical-resistant gloves (JIS T 8116), and protective eyewear. Local exhaust ventilation is mandatory due to its irritant properties and flammability risks (flash point: 49°C) .
Q. How should solubility characteristics of this compound influence solvent selection in synthesis?
- Methodological Answer : this compound is highly soluble in ethanol but nearly insoluble in water. For reactions requiring aqueous phases, consider co-solvents like THF or DMSO to improve miscibility. Pre-test solubility via gradient titration under controlled pH (pKa = 4.98) to assess protonation effects on reactivity .
Q. What analytical techniques are optimal for characterizing this compound purity?
- Methodological Answer : Use GC-MS or HPLC with UV detection (λ ~254 nm) for quantification. Confirm structural integrity via FT-IR (C=C stretch ~1630 cm⁻¹) and ¹H NMR (pyridyl protons at δ 7.1–8.6 ppm). Cross-reference with SpectraBase data (InChIKey: KGIGUEBEKRSTEW-UHFFFAOYSA-N) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biodegradation data for this compound?
- Methodological Answer : The MITI test (OECD 301C) showed no aerobic biodegradation in 4 weeks at 100 mg/L . To resolve contradictions, replicate under varying inoculum sources (e.g., soil vs. activated sludge) and measure BOD/TOC ratios. Include abiotic controls to rule out photolytic or hydrolytic degradation .
Q. What experimental strategies mitigate polymerization risks during this compound storage?
- Methodological Answer : Stabilize with 100–200 ppm hydroquinone monomethyl ether (MEHQ) and store under nitrogen. Monitor for viscosity changes via rotational viscometry. If polymerization occurs, characterize oligomers using MALDI-TOF MS and adjust inhibitor concentrations empirically .
Q. How does soil pH influence the environmental mobility of this compound?
- Methodological Answer : At pH < 4.98, protonation increases cationic adsorption (log Koc = 160), reducing mobility in acidic soils. For neutral/alkaline soils, conduct column leaching studies with synthetic soil matrices (e.g., kaolinite/sand blends) and quantify elution via LC-MS/MS .
Q. What mechanistic insights explain this compound’s reactivity in copolymerization?
- Methodological Answer : Use radical initiators (e.g., AIBN) at 60–80°C to study kinetic chain transfer. Monitor monomer conversion via ¹H NMR or Raman spectroscopy. For anionic polymerization, employ butyllithium in THF at −78°C and analyze molecular weight distributions via GPC .
Q. Data Contradiction & Validation
Q. How to reconcile conflicting reports on this compound’s flammability parameters?
- Methodological Answer : Conduct closed-cup flash point tests (ASTM D93) and adiabatic calorimetry for self-ignition thresholds. Compare results with computational models (e.g., QSPR for predicting lower flammability limits) .
Q. What protocols ensure reproducibility in toxicity studies involving this compound?
- Methodological Answer : Standardize exposure durations and concentrations using OECD Test No. 423 guidelines. Include RTECS data (oral LD50: 330 mg/kg in rats) and validate cell-based assays (e.g., MTT for cytotoxicity) with positive controls .
Q. Experimental Design Tables
Parameter | Recommended Method | Reference |
---|---|---|
Solubility in ethanol | Gravimetric analysis (saturation point) | |
Soil adsorption | Batch equilibrium (OECD 106) | |
Thermal stability | TGA-DSC under N₂ atmosphere |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
4-Vinylpyridine (4VP)
- Structure : The vinyl group is at the 4-position of the pyridine ring.
- Polymer Properties : While 2VP-based polymers exhibit pH-dependent solubility (pKa ~3.5–4.5) , 4VP polymers (pKa ~5.5–6.5) require higher pH for protonation, leading to distinct micellization behaviors .
- Applications : 4VP is less commonly used in adsorption but preferred in ion-exchange resins due to stronger basicity.
Styrylpyridines (e.g., 2-Styrylpyridine)
- Structure : Features a styryl (CH=CHPh) group instead of vinyl (CH=CH₂).
- Fluorescence: Styrylpyridines exhibit tunable fluorescence depending on substituents. In contrast, 2VP lacks intrinsic fluorescence but can form luminescent metal complexes .
Divinylbenzene (DVB)
- Structure : A crosslinking agent with two vinyl groups.
- Adsorption : DVB-2VP copolymers enhance adsorption capacity by providing hydrophobic interaction sites. Mag-PVP (DVB-2VP-coated Fe₃O₄) achieves a BPA adsorption capacity of 115.87 mg/g, outperforming pure Fe₃O₄ (42.05 mg/g) .
Polymerization Behavior and Copolymer Properties
Key Findings :
Properties
IUPAC Name |
2-ethenylpyridine | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIGUEBEKRSTEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N, Array | |
Record name | VINYLPYRIDINES, STABILIZED | |
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Record name | 2-VINYLPYRIDINE | |
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Related CAS |
25585-16-4, 25014-15-7 | |
Record name | Pyridine, 2-ethenyl-, homopolymer, isotactic | |
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Record name | Poly(2-vinylpyridine) | |
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DSSTOX Substance ID |
DTXSID1026667 | |
Record name | 2-Vinylpyridine | |
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Molecular Weight |
105.14 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinylpyridines, stabilized is a colorless to light yellow liquid that consists of a mixture of isomers. Insoluble in water and less dense than water. Floats on water. Contact irritates skin, eyes, and mucous membranes. Toxic by ingestion., Liquid, Colorless liquid with an unpleasant odor; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | VINYLPYRIDINES, STABILIZED | |
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Boiling Point |
159.5 °C, 159-160 °C | |
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Flash Point |
The Guide in the 42 °C, 42 °C | |
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Solubility |
Very soluble in alcohol, ether, acetone, Soluble in oxygenated and chlorinated solvents, In water, 2.75X10+4 mg/l @ 20 °C, Solubility in water: moderate | |
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Density |
0.9985 @ 20 °C/0 °C, Relative density (water = 1): 1.00 | |
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Vapor Pressure |
10 MM HG @ 44.5 °C, Vapor pressure, kPa at 44.5 °C: 1.33 | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
1337-81-1, 100-69-6, 25014-15-7, 27476-03-5 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.